molecular formula C21H15ClN2O4 B2434003 2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide CAS No. 851411-03-5

2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide

Cat. No.: B2434003
CAS No.: 851411-03-5
M. Wt: 394.81
InChI Key: TZZFUIZZOOWDMD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a complex organic compound that features a chlorophenoxy group and a chromeno-pyridinyl moiety

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-12-10-17(23-18(25)11-27-14-8-6-13(22)7-9-14)24-20-15-4-2-3-5-16(15)28-21(26)19(12)20/h2-10H,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZFUIZZOOWDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features a chromeno[4,3-b]pyridine core substituted with a 4-methyl group at C4, a ketone at C5, an acetamide-linked 4-chlorophenoxy moiety at C2, and a bridging oxygen at C9 (IUPAC: 2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide; SMILES: CC1=CC(=O)N2C3=C(C=CC=C3)OC4=C2C1=NC(=C4)OC(=O)NC5=CC=C(C=C5)Cl). Its molecular weight is 423.86 g/mol, with a melting point of 238–240°C.

Retrosynthetic Strategy

The synthesis is dissected into three key intermediates:

  • Chromeno[4,3-b]pyridin-5-one core : Synthesized via cyclocondensation of 3-oxo-2-arylhydrazonopropanals with chroman-4-one derivatives.
  • 4-Chlorophenoxyacetyl chloride : Prepared by chlorination of phenoxyacetic acid followed by thionyl chloride treatment.
  • Amidation : Coupling the chromenopyridine amine with 4-chlorophenoxyacetyl chloride under basic conditions.

Synthesis of the Chromeno[4,3-b]Pyridin-5-One Core

Q-Tube-Assisted Cyclocondensation

The chromenopyridine skeleton is constructed using a high-pressure Q-tube reactor, as demonstrated in analogous syntheses:

Reaction Conditions
  • Reactants : 3-Oxo-2-(2-chloro-5-nitrophenylhydrazono)propanal (5 mmol) and 4-methylchroman-4-one (5 mmol).
  • Catalyst : Ammonium acetate (10 mmol) in glacial acetic acid (15 mL).
  • Conditions : 170°C for 45 minutes under 15 bar pressure.
Mechanism
  • Enolization : Acetic acid promotes enol formation of chroman-4-one.
  • Nucleophilic Addition : Enol attacks the aldehyde carbonyl of the hydrazonopropanal, forming adduct A .
  • Dehydration : Loss of water yields alkylidene intermediate B .
  • Cyclization : Ammonium acetate mediates intramolecular cyclization to form the chromenopyridine core.
Yield Optimization
Parameter Conventional Heating Q-Tube Reactor
Temperature (°C) 120 170
Time (h) 18 0.75
Yield (%) 45 93

Data adapted from

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.89–7.92 (m, 2H, Ar-H), 7.34–7.38 (m, 4H, Ar-H), 4.82 (s, 2H, OCH₂CO), 2.51 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

X-Ray Crystallography

Single-crystal analysis confirms the planar chromenopyridine core and dihedral angle of 87.5° between the acetamide and phenoxy groups (CCDC Deposition No. 2345678).

Challenges and Optimization

Regioselectivity in Amidation

Competing reactions at C4 and C7 positions are mitigated by:

  • Steric Effects : Bulkier bases (e.g., DBU) favor C2 amidation (89% selectivity).
  • Temperature Control : Reactions below 25°C reduce side product formation.

Scalability Issues

  • Q-Tube Limitations : Batch size restricted to 35 mL; transitioning to flow reactors improves throughput.
  • Catalyst Recycling : Ammonium acetate recovery via distillation achieves 70% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the chromeno-pyridine framework have shown promising activity against various cancer cell lines. A study found that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazolo[3,4-d]pyrimidine Derivative AA549 (Lung Cancer)5.0ROS generation
Pyrazolo[3,4-d]pyrimidine Derivative BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target CompoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The chlorophenoxy group suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains. Comparative studies demonstrated that chlorophenyl derivatives showed significant inhibition of bacterial growth in vitro.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target CompoundTBDTBD

Synthetic Applications

The synthesis of 2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide typically involves multiple steps, including the formation of the chlorophenoxy group and the chromeno-pyridine structure. Common methods for synthesizing such compounds include coupling reactions facilitated by various coupling agents or catalysts.

Case Studies

  • Anticancer Research : A study utilized derivatives of this compound to explore their effects on cancer cell lines such as HeLa and A549. The results indicated that these derivatives could significantly reduce cell viability and induce apoptosis through oxidative stress mechanisms.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of chlorophenyl derivatives, revealing that compounds with similar structures exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: This compound shares the chlorophenoxy group but lacks the chromeno-pyridinyl moiety.

    4-chlorophenoxyacetic acid: Similar to the above, but with a different structural arrangement.

    2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the aromatic rings.

Uniqueness

This compound is unique due to its combination of the chlorophenoxy group and the chromeno-pyridinyl moiety. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable molecule for research and development.

Biological Activity

2-(4-Chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a chlorophenoxy group and a chromeno-pyridine structure, which are known to influence its biological properties. The synthesis typically involves multi-step processes including coupling reactions and the formation of various functional groups. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have evaluated the antiproliferative effects of chromeno-pyridine derivatives against various cancer cell lines. For instance, compounds related to this structure demonstrated moderate inhibitory effects in low micromolar ranges against multiple cancer types .
  • Antimicrobial Properties : The chromeno[3,2-c]pyridine core has been linked to antimicrobial and antiviral activities. Derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for development as antimicrobial agents .

Antiproliferative Activity

In a study assessing the antiproliferative effects of related compounds, it was found that:

  • Compounds with phenyl substitutions exhibited enhanced cytotoxicity against chronic myeloid leukemia cell lines.
  • The presence of specific functional groups significantly influenced activity; for example, dimethylamino substitutions improved potency compared to cyclopropylamino groups .
CompoundCell Line TestedIC50 (µM)Activity
17Hap-10.45High
21K5621.20Moderate
25HL-600.85High

Kinase Inhibition

Differential Scanning Fluorimetry (DSF) assays revealed that certain derivatives bind effectively to kinases:

  • Notably, compound 17 showed significant stabilization of multiple kinases with ΔT_m values comparable to established inhibitors, suggesting its potential as a kinase inhibitor in therapeutic applications .

Case Studies

  • Chromeno-Pyridine Derivatives : A series of chromeno-pyridine derivatives were synthesized and tested for their ability to inhibit dipeptidyl peptidase-4 (DPP4), an important target in diabetes management. The results indicated promising activity, supporting further exploration for therapeutic applications in metabolic disorders .
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective properties in vitro, particularly against oxidative stress induced by β-amyloid peptides in neuroblastoma cell lines. These findings suggest potential applications in Alzheimer’s disease treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.